N-Phthalylisoglutamine
Description
Structure
3D Structure
Properties
CAS No. |
2614-08-6 |
|---|---|
Molecular Formula |
C13H12N2O5 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
(4S)-5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H12N2O5/c14-11(18)9(5-6-10(16)17)15-12(19)7-3-1-2-4-8(7)13(15)20/h1-4,9H,5-6H2,(H2,14,18)(H,16,17)/t9-/m0/s1 |
InChI Key |
CUBMYGDAHSAJPJ-VIFPVBQESA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCC(=O)O)C(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)N |
Other CAS No. |
2614-08-6 |
Synonyms |
N-phthalylisoglutamine |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of N Phthalylisoglutamine
Molecular Conformation and Isomeric Considerations of the Isoglutamine (B555469) Moiety
The isoglutamine portion of N-Phthalylisoglutamine contains a chiral center, leading to the existence of two stereoisomers: (S)-N-Phthalylisoglutamine and (R)-N-Phthalylisoglutamine. The specific three-dimensional arrangement, or conformation, of these isomers has been precisely determined through single-crystal X-ray diffraction studies.
Detailed crystallographic analysis of the (S)-isomer provides critical insights into its solid-state conformation. nih.govresearchgate.net The phthalimide (B116566) ring system is reported to be essentially planar, with only a minor deviation. nih.govresearchgate.net This planarity is a key structural feature of the phthalimide group.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₂N₂O₅ |
| Formula Weight | 276.25 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.4790 |
| b (Å) | 9.6751 |
| c (Å) | 15.4488 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Spectroscopic Techniques for Comprehensive Structural Assignment
While X-ray crystallography provides a definitive view of the molecule in its solid state, spectroscopic techniques are essential for confirming the structure and understanding its behavior in solution. These methods probe the interactions of the molecule with electromagnetic radiation, providing a unique fingerprint of its atomic and electronic structure.
Specific experimental spectroscopic data for this compound, including detailed peak assignments and coupling constants from NMR or vibrational frequencies from IR/Raman spectroscopy, are not available in the consulted research literature. The following sections describe the principles of these techniques and the expected, yet unconfirmed, spectral features for this molecule.
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.
A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the phthalimide ring would likely appear in the downfield region (typically 7.0-8.0 ppm). The single proton on the chiral carbon (the α-proton) would produce a multiplet, with its chemical shift influenced by the adjacent electron-withdrawing phthalimide and carbonyl groups. The two methylene (B1212753) groups (-CH₂-) in the isoglutamine backbone would present as complex multiplets in the aliphatic region of the spectrum. The protons of the primary amide (-CONH₂) and the carboxylic acid (-COOH) would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each of the 13 carbon atoms, unless symmetry results in equivalence. The spectrum would feature signals for the three different types of carbonyl carbons (two in the phthalimide group, one in the amide, and one in the carboxylic acid) at the most downfield positions (typically 165-185 ppm). The aromatic carbons of the phthalimide group would resonate in the 120-150 ppm range. The remaining signals in the upfield region would correspond to the chiral methine carbon and the two methylene carbons of the isoglutamine side chain.
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks. For this compound, it would establish the connectivity between the α-proton and the adjacent methylene protons, and between the two methylene groups along the glutamine backbone.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton assignments to the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique would be used to confirm the molecule's three-dimensional conformation in solution.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule's bonds. It is particularly useful for identifying functional groups.
The infrared spectrum of this compound would be expected to show several characteristic absorption bands. Strong, sharp peaks corresponding to the C=O stretching vibrations of the phthalimide, amide, and carboxylic acid groups would be prominent in the region of 1650-1780 cm⁻¹. The broad absorption band of the O-H stretch from the carboxylic acid group would be expected around 2500-3300 cm⁻¹. The N-H stretching vibrations of the primary amide would typically appear as one or two bands in the 3100-3500 cm⁻¹ range. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and C=C bonds.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. libretexts.orgmsu.edu The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to its distinct structural moieties: the phthalimide group, the isoglutamine side chain, the carboxylic acid, and the primary amide.
Key expected vibrational frequencies are associated with the stretching and bending of specific bonds. vscht.cz The phthalimide group features two carbonyl groups within a cyclic imide structure. These typically give rise to strong, characteristic C=O stretching bands. One would expect a symmetric and an asymmetric stretching vibration for the imide carbonyls. The primary amide and carboxylic acid groups of the isoglutamine portion also contribute significantly to the spectrum. The N-H bonds of the primary amide are expected to show stretching vibrations, while the broad O-H stretch of the carboxylic acid is another key indicator. The C=O stretching vibrations of the amide and carboxylic acid will also be present. Additionally, the aromatic ring of the phthalimide group will have characteristic C-H and C=C stretching absorptions. vscht.cz
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |
|---|---|---|---|
| 3400-3200 | N-H Stretch (asymmetric & symmetric) | Primary Amide | Medium |
| 3300-2500 | O-H Stretch | Carboxylic Acid | Strong, Broad |
| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak |
| 2960-2850 | C-H Stretch | Aliphatic | Medium |
| ~1770 & ~1710 | C=O Stretch (asymmetric & symmetric) | Phthalimide | Strong |
| ~1710 | C=O Stretch | Carboxylic Acid | Strong |
| ~1680 | C=O Stretch (Amide I) | Primary Amide | Strong |
| ~1600 | N-H Bend (Amide II) | Primary Amide | Medium |
This table is generated based on characteristic vibrational frequencies of the functional groups present in the this compound molecule.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, which reveals vibrational modes within a molecule. renishaw.com Raman activity is dependent on the change in polarizability of a bond during vibration. libretexts.org Therefore, non-polar bonds with high polarizability, which are often weak in IR spectra, can be strong in Raman spectra.
Table 2: Predicted Raman Spectroscopy Data for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic | Medium |
| ~1770 & ~1710 | C=O Stretch | Phthalimide | Medium |
| ~1680 | C=O Stretch (Amide I) | Primary Amide | Medium |
| 1610-1580 | C=C Stretch (ring) | Aromatic | Strong |
This table is generated based on the expected Raman activity of the functional groups in the this compound molecule.
Electronic Spectroscopy
Electronic spectroscopy probes the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. nih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. libretexts.org this compound possesses a chiral center at the alpha-carbon of the original glutamine structure, and its IUPAC name, (4S)-5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid, specifies the (S)-enantiomer. nih.gov This inherent chirality makes the molecule optically active and thus suitable for CD analysis.
The CD spectrum provides information about the stereochemistry and conformation of the molecule in solution. bath.ac.uk The electronic transitions of the phthalimide chromophore, being in close proximity to the chiral center, will be perturbed by the asymmetric environment, leading to characteristic positive or negative CD bands (Cotton effects). nih.gov The sign and magnitude of these bands can be used to confirm the absolute configuration of the chiral center and to study conformational changes. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. nih.govnih.gov Given the molecular formula C₁₃H₁₂N₂O₅, the exact monoisotopic mass is 276.0746 g/mol . nih.gov In positive ion mode ESI-MS, the molecule is expected to be readily protonated, primarily on the amide or carboxylic acid groups, to form the pseudomolecular ion [M+H]⁺ at m/z 277.0819. Adducts with sodium [M+Na]⁺ (m/z 299.0638) or potassium [M+K]⁺ (m/z 315.0378) are also commonly observed.
By inducing fragmentation of the parent ion (MS/MS), a characteristic pattern can be obtained that provides structural information. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound would involve cleavages at the bonds of the isoglutamine side chain. Common losses would include the loss of water (H₂O, 18 Da) from the carboxylic acid, ammonia (B1221849) (NH₃, 17 Da) from the primary amide, or carbon monoxide (CO, 28 Da). A significant fragmentation pathway would likely involve the cleavage of the bond between the chiral carbon and the phthalimide nitrogen or the cleavage of the side chain itself. osu.edumdpi.comresearchgate.net
Table 4: Predicted ESI-MS Data for this compound
| m/z (Positive Mode) | Ion Formula | Description |
|---|---|---|
| 277.0819 | [C₁₃H₁₃N₂O₅]⁺ | Protonated Molecule [M+H]⁺ |
| 299.0638 | [C₁₃H₁₂N₂O₅Na]⁺ | Sodium Adduct [M+Na]⁺ |
| 260.0558 | [C₁₃H₁₀N₂O₄]⁺ | Loss of NH₃ from [M+H]⁺ |
| 259.0711 | [C₁₃H₁₁N₂O₄]⁺ | Loss of H₂O from [M+H]⁺ |
| 147.0131 | [C₈H₄NO₂]⁺ | Phthalimide fragment |
This table presents predicted m/z values for the parent ion and plausible fragment ions based on the structure of this compound.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique well-suited for the analysis of a wide range of molecules, including small organic compounds like this compound. creative-proteomics.comwikipedia.org The methodology involves mixing the analyte with a suitable matrix material, which absorbs energy from a pulsed laser. wikipedia.orgshimadzu.com This process triggers the rapid vaporization and ionization of both the matrix and the embedded analyte molecules, launching them into the gas phase with minimal fragmentation. creative-proteomics.comshimadzu.com For a compound such as this compound, with a molecular weight of approximately 276.24 g/mol , the primary challenge in MALDI-MS is the potential for interference from matrix-related peaks in the low mass-to-charge (m/z) region. nih.gov
In a typical analysis, this compound would be co-crystallized with a matrix like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). Upon laser irradiation, the analyte would be detected primarily as singly charged ions. The most common species observed would be the protonated molecule [M+H]⁺, or adducts formed with alkali metal ions, such as [M+Na]⁺ or [M+K]⁺, which are often present as trace impurities. The resulting time-of-flight (TOF) analysis provides the m/z ratio, which confirms the molecular weight of the compound. While powerful, quantitative analysis of small molecules via MALDI-MS can be complex, and techniques like liquid chromatography-electrospray ionization (LC-ESI) are often preferred for such applications. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's molecular formula. libretexts.orgmeasurlabs.com Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS instruments can determine the mass-to-charge ratio of an ion with extremely high accuracy, typically to several decimal places. libretexts.orgutdallas.edu This precision is possible because the exact mass of an atom is not an integer value (with the exception of ¹²C, which is defined as 12.0000 amu). libretexts.orglibretexts.org For example, an atom of ¹H has a mass of 1.00783 amu, ¹⁶O is 15.9949 amu, and ¹⁴N is 14.0031 amu. libretexts.org
For this compound, the molecular formula is C₁₃H₁₂N₂O₅. The calculated monoisotopic mass based on the precise masses of its constituent isotopes is 276.07462 Da. An HRMS analysis would be expected to yield an experimental mass value that is extremely close to this theoretical value (e.g., within 5 parts per million). This high degree of accuracy allows for the confident differentiation of this compound from other compounds that might have the same nominal mass but a different elemental composition. libretexts.orgyoutube.com Therefore, HRMS serves as a definitive technique for confirming the molecular formula during structural elucidation.
X-ray Crystallography and Solid-State Structural Analysis
The definitive three-dimensional structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. nih.goviucr.org This technique provides precise information regarding the spatial arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.
Crystal Growth and Optimization
Single crystals of (S)-N-Phthalylisoglutamine suitable for X-ray diffraction analysis were successfully obtained by Otogawa, Ishikawa, et al. nih.goviucr.org While the specific solvent system and crystallization conditions are not detailed in the primary report, such crystals are typically grown using methods like slow evaporation of a saturated solution or vapor diffusion. These techniques are designed to drive a solution into a metastable state that promotes the slow and orderly formation of a single, high-quality crystal nucleus, which then grows to a sufficient size for diffraction experiments.
Determination of Unit Cell Parameters and Space Group
The crystallographic analysis of this compound revealed that it crystallizes in the orthorhombic system. The specific space group was determined to be P 2₁ 2₁ 2₁, which is a chiral space group, consistent with the analysis being performed on the (S)-enantiomer of the compound. nih.gov The unit cell parameters, which define the dimensions of the fundamental repeating unit of the crystal, were precisely measured.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 8.4790 |
| b (Å) | 9.6751 |
| c (Å) | 15.4488 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1266.3 |
| Z | 4 |
Bond Lengths, Bond Angles, and Torsional Angles Analysis
The crystal structure determination provides a detailed geometric description of the this compound molecule. The phthalimide ring system is essentially planar. nih.goviucr.org A key feature of the structure is the geometry of the carboxylic acid group, where the carbon-oxygen bond lengths are distinct [C=O = 1.206 (2) Å and C-OH = 1.316 (2) Å], confirming the non-delocalized nature of the double bond. iucr.org The conformation of the butanoic acid side chain is characterized by a gauche twist, as indicated by the C9—C11—C12—C13 torsion angle of 77.4 (2)°. iucr.org
Selected Bond Lengths
| Atoms | Length (Å) |
|---|---|
| C13—O4 | 1.206 (2) |
| C13—O5 | 1.316 (2) |
Data sourced from Otogawa et al., 2015. iucr.org
Selected Torsional Angles
| Atoms | Angle (°) |
|---|---|
| C9—C11—C12—C13 | 77.4 (2) |
Data sourced from Otogawa et al., 2015. iucr.org
Polymorphism and Pseudopolymorphism Studies
The ability of a solid material to exist in multiple crystalline forms is known as polymorphism. These different forms, or polymorphs, of a compound share the same chemical composition but differ in their crystal lattice arrangements. This variation in the solid-state structure can lead to significant differences in the physicochemical properties of the substance, including its melting point, solubility, dissolution rate, and stability. Consequently, the study of polymorphism is of paramount importance in the pharmaceutical industry, as the specific polymorphic form of an active pharmaceutical ingredient (API) can directly influence its bioavailability and therapeutic efficacy.
Pseudopolymorphism is a related phenomenon where the different crystal forms, often referred to as pseudopolymorphs, contain solvent molecules incorporated into the crystal lattice. When the entrapped solvent is water, these forms are termed hydrates; otherwise, they are known as solvates. Similar to polymorphs, pseudopolymorphs of a compound can exhibit distinct physical and chemical properties.
A thorough investigation into the polymorphic and pseudopolymorphic landscape of a compound is a critical step in its development and characterization. Such studies typically involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure. The resulting solid forms are then characterized using a variety of analytical techniques, including X-ray diffraction (XRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and spectroscopy.
In the case of this compound, a comprehensive search of the scientific literature reveals a notable scarcity of studies dedicated to exploring its polymorphic and pseudopolymorphic behavior. To date, only a single crystal structure for the (S)-enantiomer of this compound has been reported in the public domain. This structure was elucidated by Otogawa and colleagues in 2015. nih.govresearchgate.net
The detailed crystallographic data for this known form of (S)-N-Phthalylisoglutamine provides a foundational understanding of its solid-state architecture. nih.govnih.gov In this structure, the phthalimide ring system is nearly planar. nih.gov The molecules in the crystal are interconnected through a network of N-H⋯O and O-H⋯O hydrogen bonds, creating a three-dimensional structure. nih.gov
The absence of published research on other polymorphs or pseudopolymorphs of this compound suggests a significant area for future investigation. The potential for this compound to exist in other crystalline forms, including anhydrous polymorphs, hydrates, or solvates, remains an open question. The discovery and characterization of new solid forms of this compound could have important implications for its handling, formulation, and ultimately, its performance in various applications.
Below is a detailed summary of the crystallographic data for the single reported crystal structure of (S)-N-Phthalylisoglutamine. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C13H12N2O5 |
| Crystal System | Orthorhombic |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions | |
| a (Å) | 8.4790 |
| b (Å) | 9.6751 |
| c (Å) | 15.4488 |
| Unit Cell Angles | |
| α (°) | 90.0000 |
| β (°) | 90.0000 |
| γ (°) | 90.0000 |
| Volume (ų) | 1265.5(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.448 |
Synthetic Methodologies for N Phthalylisoglutamine and Analogues
Synthetic Routes via Direct Condensation Reactions
Direct condensation is one of the most straightforward methods for the synthesis of N-substituted phthalimides. nih.gov This approach involves the reaction between phthalic anhydride (B1165640) and a primary amine, in this case, isoglutamine (B555469) or a derivative thereof. The reaction proceeds in two main stages: the initial formation of a phthalamic acid intermediate followed by a dehydration-induced ring closure to yield the final imide product.
The synthesis of N-Phthalylisoglutamine can be initiated by the direct reaction of isoglutamine with phthalic anhydride. google.com In this process, the primary amino group of isoglutamine acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride ring. This ring-opening reaction forms an intermediate N-substituted phthalamic acid (4-carbamoyl-4-(2-carboxybenzamido)butanoic acid).
Subsequent cyclization of this intermediate through intramolecular condensation yields the target this compound. This cyclization step involves the elimination of a water molecule. scribd.com While L-glutamine is sometimes used instead of isoglutamine due to lower cost, the fundamental reaction principle remains the same. sphinxsai.com The reaction can be carried out using various solvents, such as dimethylformamide (DMF), pyridine, or glacial acetic acid, typically with heating to facilitate the reaction. sphinxsai.comsci-hub.seekb.eg For instance, heating L-glutamine with phthalic anhydride in DMF at 90-95°C has been reported to produce N-Phthaloyl-L-glutamine in good yield. sphinxsai.com
The crucial step in the condensation reaction is the cyclization of the phthalamic acid intermediate, which requires the removal of water. This can be accomplished under various reaction conditions. One common method is thermal dehydration, where the reaction mixture is heated to high temperatures, often above 180°C, to drive off water and promote ring closure. atamanchemicals.comwikipedia.org
Alternatively, chemical dehydrating agents can be employed to achieve the transformation under milder conditions. nih.gov Acid anhydrides, such as acetic anhydride, or acid halides, like acetyl chloride, are effective for this purpose. google.com The use of a dehydrating agent can be part of a one-pot process where phthalic anhydride and isoglutamine react in a non-polar solvent like toluene, with the dehydrating agent added to facilitate the cyclization. google.com The choice of solvent is also critical; for example, using water-containing solvents can lead to the formation of a phthalic ethylene (B1197577) ammonium (B1175870) salt instead of the desired imide when reacting with diamines. asianpubs.org The table below summarizes the impact of different reaction parameters on the synthesis.
| Parameter | Condition/Reagent | Effect on Reaction | Source |
| Temperature | High (e.g., >150°C) | Promotes thermal dehydration and cyclization. | scribd.com, organic-chemistry.org |
| Solvent | Aprotic (e.g., DMF, Pyridine) | Solubilizes reactants and facilitates the reaction. | sphinxsai.com, sci-hub.se |
| Solvent | Non-polar (e.g., Toluene) | Allows for azeotropic removal of water. | google.com |
| Dehydrating Agent | Acetic Anhydride | Facilitates ring closure under milder thermal conditions. | google.com |
| Dehydrating Agent | Sulfuric Acid | Can act as a catalyst and dehydrating agent. | quora.com |
| Catalyst | DMAP (4-N,N-dimethylaminopyridine) | Used in microwave-assisted synthesis to accelerate the reaction. | researchgate.net, scispace.com |
Application of Modified Gabriel Synthesis for Phthalimide (B116566) Formation
The Gabriel synthesis is a classic and reliable method for preparing primary amines and, by extension, for introducing the phthalimido group onto a molecule. numberanalytics.compearson.com The method uses potassium phthalimide as a nucleophilic ammonia (B1221849) surrogate, which avoids the polyalkylation issues often encountered with direct amination using ammonia. chemistrysteps.com
In the context of synthesizing this compound, a modified Gabriel synthesis would involve the reaction of potassium phthalimide with a suitable isoglutamine precursor. This precursor must be an alkyl halide, specifically an α-halo-γ-carboxamido-butyric acid. The phthalimide anion, generated by treating phthalimide with a base like potassium hydroxide (B78521) (KOH), acts as a potent nucleophile. chemistrysteps.comyoutube.com
This nucleophile then displaces the halide from the α-carbon of the isoglutamine precursor via an SN2 mechanism. youtube.com This reaction forms the carbon-nitrogen bond, yielding the N-substituted phthalimide directly. The choice of the alkyl halide precursor is critical and determines the final product structure. pearson.comyoutube.com The synthesis of α-amino acids via the Gabriel synthesis often employs an N-phthalimidomalonic ester, which is first alkylated and then hydrolyzed. youtube.com
The efficiency of the Gabriel synthesis is highly dependent on the optimization of several reaction parameters. The selection of reagents and conditions is crucial for achieving high yields and purity. numberanalytics.com
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used because they are excellent for SN2 reactions, effectively solvating the potassium cation while leaving the phthalimide anion relatively free to act as a nucleophile. nrochemistry.com
Base: A strong base, typically potassium hydroxide (KOH), is used to deprotonate the phthalimide, which has an acidic N-H proton (pKa ≈ 8.3) due to the two adjacent electron-withdrawing carbonyl groups. chemistrysteps.comyoutube.com
Alkylating Agent: The reaction works best with primary alkyl halides. nrochemistry.com For the synthesis of this compound, the precursor would be a primary or secondary halide derivative of the isoglutamine backbone.
Cleavage: While the classic Gabriel synthesis involves a final hydrolysis step to release a primary amine, for the synthesis of this compound, the formation of the N-alkylated phthalimide is the final step. chemistrysteps.com If a protecting group were used on the carboxylic acid of the isoglutamine precursor, a final deprotection step might be necessary.
| Parameter | Reagent/Condition | Purpose/Rationale | Source |
| Nucleophile | Potassium Phthalimide | A stable, non-basic source of nucleophilic nitrogen. | numberanalytics.com, nrochemistry.com |
| Base | Potassium Hydroxide (KOH) | Deprotonates phthalimide to form the nucleophilic anion. | youtube.com, chemistrysteps.com |
| Solvent | DMF, DMSO | Polar aprotic solvents that favor SN2 reactions. | nrochemistry.com |
| Substrate | Primary Alkyl Halide | Ideal substrate for SN2 reaction with the phthalimide anion. | nrochemistry.com |
| Temperature | Varies (e.g., 80°C) | Optimized to ensure a reasonable reaction rate without side reactions. | rsc.org |
Alternative N-Acylation and Ring-Closure Approaches
Beyond direct condensation and the Gabriel synthesis, other strategies exist for forming the phthalimide ring on an isoglutamine scaffold. These methods often involve a two-step process of N-acylation followed by cyclization or utilize modern catalytic approaches.
One alternative involves the initial N-acylation of isoglutamine with a derivative of phthalic acid, such as phthaloyl chloride. This would form the same phthalamic acid intermediate as in the direct condensation route, which would then need to be cyclized. This approach is mentioned in older, multi-step syntheses of related compounds. google.com
A more contemporary and efficient method for the cyclization step involves the use of a cyclizing agent. For example, 1,1'-carbonyldiimidazole (B1668759) (CDI) is known to facilitate the cyclization of N-phthaloyl-glutamine to form the glutarimide (B196013) ring of thalidomide (B1683933). wikipedia.orggoogle.com This type of agent activates the carboxylic acid group, making it susceptible to intramolecular nucleophilic attack by the amide nitrogen, leading to ring closure under mild conditions. google.com
Furthermore, innovative one-pot syntheses have been developed, particularly using microwave irradiation. These "green" methods can produce thalidomide and its analogues by reacting a cyclic anhydride with glutamic acid and an ammonia source (like ammonium chloride) in the presence of a base catalyst such as 4-N,N-dimethylaminopyridine (DMAP). researchgate.netscispace.com Such a multicomponent reaction system could be adapted for isoglutamine, offering high yields and short reaction times. scispace.com
Use of Phthaloyl Dichloride or Other Phthalic Acid Derivatives
A primary method for the synthesis of N-phthalimides involves the reaction of a primary amine with a derivative of phthalic acid. Phthaloyl dichloride (C₆H₄-1,2-(COCl)₂) is a reactive derivative of phthalic acid that can be used for this purpose. sigmaaldrich.com The reaction typically proceeds by nucleophilic acyl substitution, where the amino group of isoglutamine attacks the electrophilic carbonyl carbons of phthaloyl dichloride. This is followed by an intramolecular cyclization to form the stable five-membered phthalimide ring.
While effective, the high reactivity of phthaloyl dichloride can sometimes lead to side reactions, necessitating careful control of the reaction conditions, such as temperature and the use of a suitable base to neutralize the HCl gas that is liberated. Alternative, less reactive derivatives of phthalic acid, such as phthalic anhydride, can also be employed. The reaction with phthalic anhydride usually requires heating to drive the dehydration and subsequent ring closure to form the imide.
A known process involves the conversion of N-phthaloyl glutamic acid anhydride into the γ-monobenzyl ester. google.com The α-carboxylic acid group is then converted to the corresponding acid chloride and subsequently to the amide. google.com Finally, deprotection of the benzyl (B1604629) ester and saponification of the phthalimido group yields isoglutamine. google.com However, this multi-step process can be prone to racemization. google.com
Mitsunobu Reaction in Phthalimide Synthesis Context
The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including phthalimides, with a predictable inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is particularly valuable in the synthesis of chiral molecules where maintaining stereochemical purity is crucial. nih.gov In the context of synthesizing this compound analogues, a suitably protected isoglutamine derivative with a free hydroxyl group could be converted to the corresponding phthalimide.
The reaction typically involves an alcohol, phthalimide as the nucleophile, a phosphine (B1218219) (commonly triphenylphosphine), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The phosphine and azodicarboxylate activate the alcohol, making it a good leaving group that is then displaced by the phthalimide nucleophile in an SN2-type reaction. organic-chemistry.org This process proceeds with a clean inversion of configuration at the stereocenter. organic-chemistry.org
The standard Mitsunobu reaction involves the use of acidic phthalimide (pKa ~10), triphenylphosphine, and DEAD to convert a 5'-hydroxy group of an imidazole (B134444) C2-ribonucleoside into a phthalimide. nii.ac.jp The activated hydroxyl group, as an oxyphosphonium ion, is attacked by the phthalimide anion to form a C-N bond. nii.ac.jp Subsequent deprotection yields the 5'-amino intermediate. nii.ac.jp
Protecting Group Strategies and Stereochemical Control
The synthesis of complex molecules like this compound necessitates the use of protecting groups to mask reactive functionalities and ensure that reactions occur at the desired sites. jocpr.com Furthermore, when dealing with chiral molecules, controlling the stereochemistry is paramount to achieving the desired biologically active isomer. numberanalytics.com
Protecting Group Selection for Isoglutamine Functionalities
Isoglutamine possesses two key functional groups that often require protection during synthesis: the amino group and the two carboxylic acid groups (the α-carboxyl and the side-chain carboxyl). The choice of protecting groups is critical and depends on their stability to the reaction conditions used in subsequent steps and the ease of their selective removal. organic-chemistry.org
Common protecting groups for the amino group include the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups. jocpr.comgoogle.com The Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved by a base, such as piperidine. organic-chemistry.org This orthogonality allows for the selective deprotection of one group while the other remains intact, a crucial strategy in multi-step syntheses. jocpr.comorganic-chemistry.org
For the carboxylic acid groups, esterification is a common protection strategy. Benzyl esters, for instance, can be deprotected by hydrogenolysis, while t-butyl esters are removed with acid. jocpr.com A patent describes a method for synthesizing D-isoglutamine-D-tryptophan where the amino group of D-glutamic acid is protected with Fmoc or Cbz (carboxybenzyl), and the main chain carboxyl group is protected as a benzyl ester. google.com
Scalability Considerations and Green Chemistry Principles in Synthesis
The transition of a synthetic route from a laboratory scale to industrial production requires careful consideration of its scalability and environmental impact. Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kallipos.gr
For the synthesis of this compound, scalability involves ensuring that the reactions can be performed safely and efficiently in large reactors. This includes managing heat transfer, reagent addition rates, and product isolation. neulandlabs.com The choice of reagents and solvents becomes critical, with a preference for less hazardous and easily recyclable materials. mdpi.com
Green chemistry principles that can be applied to the synthesis of this compound include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries : Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids, or even performing reactions in a solvent-free manner. mdpi.compharmafeatures.com
Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. researchgate.net Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. mdpi.com
Use of Renewable Feedstocks : Utilizing starting materials derived from renewable resources.
Catalysis : Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. researchgate.net
The development of sustainable manufacturing processes is increasingly important in the pharmaceutical industry. neulandlabs.com By integrating green chemistry principles early in the process development, it is possible to create synthetic routes for compounds like this compound that are not only efficient and scalable but also environmentally responsible. neulandlabs.com
Chemical Reactivity and Transformation Studies of N Phthalylisoglutamine
Hydrolytic Pathways of the Imide Linkage
The phthalimide (B116566) group, a cyclic imide, serves as a protective group for the primary amine of the isoglutamine (B555469) core. Its cleavage, typically via hydrolysis, is a critical reaction for deprotection. This hydrolysis can be achieved under acidic, basic, or enzymatic conditions, each following a distinct mechanistic route. While imides are generally more resistant to hydrolysis than their acyclic amide counterparts, the reaction proceeds effectively under forcing conditions to yield phthalic acid and the free amino acid.
The acid-catalyzed hydrolysis of the phthalimide ring in N-Phthalylisoglutamine proceeds through a mechanism analogous to that of other amides and esters. pearson.comyoutube.com The reaction requires harsh conditions, such as heating in the presence of a strong mineral acid (e.g., HCl, H₂SO₄). orgoreview.comrsc.orgjcsp.org.pk The process is initiated by the protonation of one of the carbonyl oxygens of the imide ring. This protonation enhances the electrophilicity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack by a water molecule. youtube.com
This attack forms a tetrahedral intermediate. Following a series of proton transfers, the C-N bond is cleaved, opening the imide ring to form an N-substituted phthalamic acid intermediate (in this case, N-(1-carbamoyl-4-oxobutan-4-yl)phthalamic acid). Subsequent hydrolysis of the remaining amide bond, which is also acid-catalyzed, requires a second, often more strenuous, heating step. This second hydrolysis step ultimately liberates phthalic acid and the protonated form of isoglutamine. Computational studies on the related N-phenylphthalimide formation from phthalanilic acid suggest that the cyclization/dehydration steps can be catalyzed by carboxylic acids acting as proton-transfer agents, highlighting the importance of proton shuttling in these mechanisms. nih.gov
General Mechanism of Acid-Catalyzed Phthalimide Hydrolysis
Protonation: A carbonyl oxygen is protonated by an acid (H₃O⁺).
Nucleophilic Attack: A water molecule attacks the now highly electrophilic carbonyl carbon.
Proton Transfer: A proton is transferred from the attacking water molecule to the imide nitrogen.
Ring Opening: The tetrahedral intermediate collapses, cleaving a carbon-nitrogen bond to yield an N-substituted phthalamic acid.
Second Hydrolysis: The resulting amide linkage of the phthalamic acid derivative undergoes a second, slower acid-catalyzed hydrolysis to release phthalic acid and the primary amine (isoglutamine).
Base-catalyzed hydrolysis offers an alternative pathway for the cleavage of the phthalimide group. This reaction is typically carried out by heating with a strong aqueous base, such as sodium hydroxide (B78521). byjus.comunacademy.com The mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on one of the imide's carbonyl carbons. byjus.comunacademy.com This step is generally considered the rate-determining step and results in the formation of a tetrahedral intermediate.
| Condition | Reagents | Intermediate Product | Final Products |
| Acidic Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄), Heat | N-substituted phthalamic acid | Phthalic Acid, Isoglutamine |
| Basic Hydrolysis | Strong Base (e.g., NaOH, KOH), Heat | Phthalamate salt | Phthalate salt, Isoglutamine |
| Hydrazinolysis | Hydrazine (B178648) (N₂H₄), Heat | Phthalhydrazide | Isoglutamine |
This table summarizes common conditions for the cleavage of the phthaloyl group, a reaction central to the Gabriel synthesis of primary amines from N-alkyl phthalimides. orgoreview.comunacademy.com
While harsh chemical methods are standard for phthalimide cleavage, milder enzymatic approaches are of significant interest, particularly in biochemical contexts. There is limited direct evidence for enzymes that specifically hydrolyze the phthalimide ring of this compound. However, research on related structures provides insights. For instance, studies on N-acyloxymethyl-phthalimides show they are susceptible to esterase-catalyzed hydrolysis of the ester bond, which then leads to the release of formaldehyde (B43269) and phthalimide. rsc.org This indicates that while the imide ring itself is relatively stable, enzymatic action on adjacent functionalities can trigger subsequent decomposition.
In the context of peptide synthesis, enzymes like trypsin and carboxypeptidase B have been used to cleave ester and amide bonds adjacent to amino acid residues, demonstrating the principle of enzyme-labile protecting groups. nih.govpnas.org It is plausible that specific amidohydrolases or proteases could be identified or engineered to recognize and cleave either the imide bonds of this compound or, more likely, the amide bond of the isoglutamine side chain. Such biocatalytic transformations would offer high specificity and operate under mild, aqueous conditions, avoiding the racemization and side reactions associated with harsh acid or base treatments. rsc.org
Reactions at the Isoglutamine Side Chain
The isoglutamine side chain of this compound possesses two distinct reactive sites: the γ-carboxyl group and the α-amide group. wikipedia.orgebi.ac.uk These sites can undergo various transformations, allowing for the synthesis of a wide range of derivatives.
The free γ-carboxyl group of the isoglutamine moiety is a prime site for derivatization. Standard organic synthesis techniques can be applied to convert this carboxylic acid into esters, amides, and other related functional groups.
Esterification: The carboxyl group can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using alkyl halides with the carboxylate salt. For instance, refluxing in ethanolic hydrogen chloride can produce the corresponding ethyl ester. rsc.org This modification can enhance solubility in organic solvents or serve as a temporary protecting group. smolecule.com
Amide Formation: The formation of a new amide bond at the γ-carboxyl group is a common and important transformation, particularly in peptide synthesis. This reaction typically involves activating the carboxyl group to make it more susceptible to nucleophilic attack by an amine. Common coupling agents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). nih.govpnas.org The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by a primary or secondary amine to form the desired amide. This method is fundamental in creating peptide linkages and other amide-containing derivatives. ebi.ac.ukrsc.org
| Transformation | Reagent(s) | Product Functional Group | General Application |
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., HCl) | Ester | Protecting group, solubility modification |
| Amide Formation | Amine, Coupling Agent (e.g., DCC) | Amide | Peptide synthesis, synthesis of derivatives |
The primary α-amide group of the isoglutamine side chain can also be chemically modified, though it is generally less reactive than the imide ring or the carboxyl group.
Hydrolysis (Deamidation): The hydrolysis of the side-chain amide group, known as deamidation, converts the isoglutamine residue into a glutamic acid residue. This reaction can occur under both acidic and basic conditions, typically requiring heating. wikipedia.org Under standard acid hydrolysis conditions used for protein analysis (e.g., 6N HCl at 110°C), both asparagine and glutamine are completely deamidated to aspartic acid and glutamic acid, respectively. csic.es In some cases, particularly at neutral or alkaline pH, the deamidation of glutamine can proceed through a cyclic glutarimide (B196013) intermediate. nih.gov
Reduction: The amide group can be reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for this transformation. libretexts.org The reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group (CH₂), transforming the this compound into the corresponding N-phthaloyl derivative of 2,5-diaminopentanoic acid. This reduction is a general method for converting amides to amines. libretexts.orglibretexts.org
N-Deprotection Methodologies for Phthalimide Moiety
The phthalimide group is a widely utilized amine protecting group due to its stability under various conditions. However, its removal requires specific chemical strategies, as the dual carbonyl groups render it resistant to many standard deprotection protocols. The choice of method is often critical, especially when dealing with optically active compounds like this compound, to prevent racemization. organic-chemistry.orgmdma.ch
Hydrazinolysis stands as the classical and most traditional method for the deprotection of phthalimides. mdma.ch This chemical process involves the nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide ring. The reaction proceeds via the formation of a stable, five-membered cyclic hydrazide byproduct (phthalhydrazide), which effectively drives the reaction to completion, liberating the desired primary amine. qa-bio.cominterchim.fr
The reaction can be performed using anhydrous hydrazine or, as a safer alternative, hydrazine monohydrate. nih.gov Reaction conditions can be modulated to achieve specific outcomes. For instance, in the context of glycan release from glycoproteins, which is mechanistically similar to deprotection, conditions can be tailored for selective cleavage. Mild hydrazinolysis at lower temperatures (e.g., 60°C) can selectively cleave certain linkages, while more forceful conditions (e.g., 95-100°C) ensure complete removal of the protecting group. interchim.frnih.gov
A proposed mechanism involves the initial liberation of the amine as a hydrazide derivative, which may require subsequent re-N-acetylation and hydrolysis steps to yield the free amine in its final form. qa-bio.com While effective, a significant drawback of hydrazinolysis is its often harsh nature, which can be incompatible with sensitive functional groups elsewhere in the molecule. mdma.ch
Aminolysis, using primary amines like ethylenediamine (B42938) or n-butylamine, represents a related but generally less common strategy for phthalimide cleavage. The mechanism is analogous to hydrazinolysis, but the reactions can be slower and may require higher temperatures or longer reaction times.
| Method | Reagent | Typical Conditions | Key Outcome/Byproduct | Reference |
|---|---|---|---|---|
| Standard Hydrazinolysis | Anhydrous Hydrazine (N₂H₄) | 95-100°C, 4-5 hours | Complete deprotection; Phthalhydrazide byproduct | interchim.frnih.gov |
| Selective Hydrazinolysis | Anhydrous Hydrazine (N₂H₄) | 60°C, 5 hours | Selective cleavage (context-dependent); Phthalhydrazide byproduct | nih.gov |
| Alternative Hydrazinolysis | Hydrazine Monohydrate | Comparable to anhydrous hydrazine | Safer alternative with similar yield; Phthalhydrazide byproduct | nih.gov |
To overcome the harshness of hydrazinolysis, milder reductive cleavage methods have been developed. A prominent strategy involves the use of sodium borohydride (B1222165) (NaBH₄), a relatively mild reducing agent. organic-chemistry.orgmdma.chbyjus.com This approach is particularly valuable for substrates like this compound where preserving the stereochemical integrity of the chiral center is essential. organic-chemistry.org
An exceptionally mild, two-stage, one-flask procedure has been reported, which converts phthalimides to primary amines without significant loss of optical activity. organic-chemistry.orgmdma.ch The process involves:
Reduction of the phthalimide with sodium borohydride in a solvent system like 2-propanol and water. This step reduces one of the carbonyl groups to a hydroxyl, forming an O-hydroxymethyl benzamide (B126) intermediate. organic-chemistry.org
Acid-catalyzed cyclization. The addition of a weak acid, such as acetic acid, and gentle heating (e.g., 80°C) promotes the intramolecular cyclization of the intermediate to form phthalide (B148349). This lactonization releases the free primary amine. organic-chemistry.orgmdma.ch
The phthalide byproduct is neutral and can be easily removed by a standard extractive workup. organic-chemistry.org This method provides a near-neutral alternative to hydrazinolysis, expanding the utility of the phthalimide protecting group in modern synthetic chemistry, especially in peptide synthesis. organic-chemistry.orgmdma.ch While more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can cleave amides, their high reactivity makes them less suitable for selective deprotection in complex molecules. libretexts.orgrsc.org
| Deprotection Strategy | Key Reagents | Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Hydrazinolysis | Hydrazine (N₂H₄) | High Temperature (95-100°C) | Robust and high-yielding | Harsh conditions, potential for side reactions, safety concerns with anhydrous hydrazine | mdma.chnih.gov |
| Reductive Cleavage | Sodium Borohydride (NaBH₄), Acetic Acid | Mild (Room temp. then ~80°C) | Near-neutral pH, preserves stereochemistry, one-pot procedure | Requires a two-step sequence within one pot | organic-chemistry.orgmdma.ch |
The development of mild deprotection conditions is a continuous goal in organic synthesis. The sodium borohydride-based reductive cleavage is a prime example of such an advancement for phthalimides. organic-chemistry.org Other methodologies developed for different amine protecting groups, such as the N-tert-butyloxycarbonyl (N-Boc) group, highlight the diversity of available strategies, although their application to phthalimides is not always direct. These methods include the use of:
Mild acidic conditions : Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents are standard for Boc deprotection. semanticscholar.org
Lewis acids : Catalysts such as TiCl₄, SnCl₄, and BF₃·OEt₂ can facilitate the cleavage of protecting groups under non-hydrolytic conditions. semanticscholar.org
Catalyst-free conditions : In some cases, deprotection can be achieved simply by heating in a specific solvent, such as water at 100°C for certain N-Boc amines. semanticscholar.org
While these methods are highly effective for their intended substrates (e.g., N-Boc), the robust nature of the phthalimide group makes it generally resistant to these specific conditions. The development of the NaBH₄ procedure remains the most significant and applicable mild alternative to hydrazinolysis for N-phthaloyl-protected amines like this compound. organic-chemistry.orgmdma.ch
Photochemical and Thermochemical Stability Studies
Direct and detailed photochemical and thermochemical stability studies specifically on this compound are not extensively reported in the public literature. However, its stability can be inferred from the properties of its constituent parts and the conditions required for its transformation.
Thermochemical Stability : The phthalimide group is known for its high thermal stability, which is a key reason for its use as a protecting group. The deprotection via hydrazinolysis requires high temperatures, often around 95-100°C for several hours, indicating that the N-C bonds of the imide are thermally robust. interchim.frnih.gov Similarly, the peptide bond of the isoglutamine moiety is also generally stable, requiring harsh conditions (strong acid or base at high temperatures) for hydrolysis. The reductive cleavage with NaBH₄ followed by heating in acetic acid at 80°C further attests to the molecule's ability to withstand moderate heat, at least for short periods, without significant degradation. mdma.ch
Photochemical Stability : The photochemical behavior of this compound is likely influenced by the phthalimide group, which contains an aromatic benzene (B151609) ring. Aromatic systems are known to absorb ultraviolet (UV) radiation. This absorption can potentially lead to photochemical reactions or degradation over time upon prolonged exposure to light. Studies on other complex organic molecules, such as certain polymers and perovskite materials, show that illumination can induce decomposition pathways. rsc.orgrsc.org While this compound is expected to be stable under normal laboratory handling, its long-term stability under direct light exposure has not been characterized. Such studies would be necessary to determine appropriate storage conditions and to understand potential degradation pathways if used in applications involving light exposure.
Design and Synthesis of N Phthalylisoglutamine Derivatives and Analogues
Modifications on the Phthalimide (B116566) Ring System
The phthalimide moiety, a key structural component, can be readily functionalized to introduce a variety of substituents, thereby altering its electronic and steric characteristics.
The aromatic nature of the phthalimide ring makes it amenable to electrophilic substitution reactions, such as halogenation and nitration. These reactions typically introduce substituents at the 3- or 4-position of the phthalimide ring.
Halogenation: The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can significantly impact the lipophilicity and electronic properties of the molecule. molport.com Standard halogenation methods can be employed. For example, bromination can be achieved using N-bromosuccinimide (NBS) with a suitable catalyst. Chlorination can be performed using reagents like sulfuryl chloride (SO₂Cl₂). The reactivity of halogens varies, with fluorine and chlorine being more electrophilic than bromine and iodine. molport.com The synthesis of halogenated derivatives is a common strategy in the development of new chemical entities. nih.govrsc.org
Nitration: Nitration of the phthalimide ring introduces a nitro group (-NO₂), a strong electron-withdrawing group. This is typically accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The azido (B1232118) group, which has some similar electronic properties, can also act as an electron donor in electrophilic substitution reactions, directing nitration to the ortho and para positions of an aromatic ring. uni-muenchen.de The reaction conditions must be carefully controlled to prevent over-nitration or degradation of the starting material.
Table 1: Examples of Reagents for Phthalimide Ring Modification
| Reaction Type | Reagent(s) | Typical Position of Substitution |
| Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 4-position |
| Chlorination | Sulfuryl Chloride (SO₂Cl₂) | 4-position |
| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 4-position |
Alkyl Substituents: The introduction of alkyl groups onto the phthalimide ring can be achieved through reactions such as Friedel-Crafts alkylation. However, this method can be prone to polyalkylation and rearrangement. A more controlled approach involves the use of organometallic reagents in cross-coupling reactions. For instance, a halogenated N-Phthalylisoglutamine derivative can be coupled with an alkyl-boronic acid or ester in a Suzuki coupling reaction. The Fukuyama-Mitsunobu reaction is another method used for N-alkylation on solid support, allowing for the introduction of non-functionalized aliphatic residues into primary amines. nih.gov
Aryl Substituents: Aryl groups can be appended to the phthalimide ring using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. These reactions involve the coupling of a halogenated phthalimide intermediate with an arylboronic acid or an arylstannane, respectively. This approach offers a high degree of control and allows for the synthesis of a wide array of biaryl structures. The synthesis of new thiazole (B1198619) derivatives, for example, has been achieved through such molecular hybridization approaches. nih.gov
Variations in the Amino Acid Side Chain
Modifying the glutamine portion of the molecule provides a direct route to analogues with different side chain functionalities, lengths, and properties.
The glutamine residue can be replaced with other natural or unnatural amino acids to generate a library of N-phthaloyl-protected amino acid analogues. researchgate.net The synthesis generally involves the reaction of phthalic anhydride (B1165640) with the desired amino acid. This allows for the incorporation of a wide variety of side chains, including:
Aliphatic: Glycine, Alanine, Valine, Leucine, Isoleucine.
Polar Uncharged: Asparagine, Serine, Threonine. wikipedia.org
Charged: Aspartic acid, Lysine, Arginine. wikipedia.org
Unnatural Analogues: Such as β-amino acids, N-methylated amino acids, or those containing photoreactive groups. plos.org
The synthesis of these analogues allows for a systematic study of how side chain structure affects molecular properties. Over 50 unnatural amino acids have been shown to be incorporated into peptides through ribosomal translation, highlighting the vast chemical space that can be explored. plos.org
Table 2: Examples of this compound Analogues with Different Amino Acid Side Chains
| Incorporated Amino Acid | Resulting Compound Name | Side Chain Characteristics |
| Glycine | N-Phthaloylglycine | Achiral, flexible |
| Alanine | N-Phthaloylalanine | Small, hydrophobic |
| Phenylalanine | N-Phthaloylphenylalanine | Aromatic, hydrophobic |
| Aspartic Acid | N-Phthaloylaspartic Acid | Acidic, hydrophilic |
| Lysine | Nα-Phthaloyllysine | Basic, hydrophilic |
The length of the dicarboxamide side chain can be systematically varied. This is achieved by using amino acids that are homologues of glutamine. For instance:
Shortening the chain: Using 2,4-diaminobutanoic acid results in a derivative with one less methylene (B1212753) group in the side chain compared to the isoglutamine (B555469) structure. Reacting phthalic anhydride with asparagine would yield N-phthaloylasparagine, a close analogue with a shorter side chain.
Lengthening the chain: Using aminoadipic acid (2-aminohexanedioic acid) results in a derivative with an additional methylene group.
These modifications alter the spacing and flexibility of the terminal amide group, which can be crucial for molecular interactions. A novel photocaged glutamine derivative has been designed and synthesized with modifications on the side chain to enhance peptide stability and solubility. nih.gov
Cyclization and Macrocyclization Approaches
To impose conformational constraints and explore novel chemical architectures, this compound derivatives can be subjected to cyclization or macrocyclization reactions.
Cyclization: Intramolecular reactions can form new ring systems. For example, if a suitable reactive group is introduced onto the phthalimide ring or the amino acid side chain, an intramolecular cyclization can be triggered. Visible-light-induced decarboxylative cascade cyclization of acryloylbenzamides with N-hydroxyphthalimide (NHP) esters is one modern approach to synthesize isoquinoline-1,3(2H,4H)-dione derivatives. rsc.org Similarly, radical cyclizations of ene-sulfonamides can lead to the formation of spirocyclic structures. beilstein-journals.org
Macrocyclization: Macrocycles can be formed by linking the N- and C-termini of a linear peptide precursor containing a modified this compound unit. Strategies for peptide macrocyclization are well-established and include:
Lactamization: Forming an amide bond between a terminal amine and a carboxylic acid.
Click Chemistry: Such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Ring-Closing Metathesis (RCM): Using a Grubbs catalyst to form a carbon-carbon double bond between two terminal alkene-bearing side chains.
Thioether Formation: Reacting a cysteine residue with a haloacetylated moiety.
These approaches generate conformationally restricted analogues, which are valuable tools in chemical biology and drug discovery. nih.gov
Stereochemical Control in Derivative Synthesis
The stereochemistry of this compound and its analogues is of critical importance, as different enantiomers can exhibit vastly different biological effects. The chiral center at the C3 position of the glutarimide (B196013) ring is prone to racemization under physiological conditions. nih.gov Consequently, synthetic strategies that can precisely control this stereocenter are essential for producing enantiomerically pure compounds.
Several advanced methods are employed to achieve stereochemical control during the synthesis of this compound derivatives. These can be broadly categorized into three main approaches: utilizing a chiral pool, employing chiral auxiliaries or catalysts, and enzymatic resolutions.
Chiral Pool Synthesis: This approach begins with a readily available, enantiomerically pure starting material. For instance, pyroglutamic acid has been used as a chiral precursor for the asymmetric synthesis of 4-substituted thalidomide (B1683933) analogues. acs.org In one strategy, a key step involved the stereochemically complete epimerization at the α-stereogenic center during the formation of an N-phthaloyl anhydride intermediate, which allowed for the synthesis of configurationally stable derivatives. acs.org Similarly, the synthesis of hydroxylated thalidomide metabolites has been achieved starting from N-benzyloxycarbonyl (CBZ)-protected 4-hydroxyglutamic acid. researchgate.net
Catalytic Asymmetric Synthesis: The use of chiral catalysts, particularly transition metal catalysts, offers a powerful method for establishing stereocenters with high enantioselectivity. Dirhodium-catalyzed reactions, such as asymmetric cyclopropanation and C-H functionalization, have been successfully applied to glutarimide substrates to create structurally diverse and stereodefined immunomodulatory drugs (IMiDs). nih.govacs.orgacs.org These methods allow for late-stage functionalization under mild conditions, achieving high levels of diastereoselectivity and enantioselectivity. nih.gov For example, rhodium-catalyzed asymmetric induction has been used to functionalize hydrocarbons with high selectivity. acs.org
Enzymatic and Diastereomeric Resolution: Enzymatic methods provide a highly selective means of resolving racemic mixtures. Stereoselective imide-hydrolyzing enzymes (imidases) have been identified that can selectively hydrolyze one enantiomer of a prochiral cyclic imide, yielding an optically active dicarboxylic acid monoamide which can then be converted to the desired chiral product. engconfintl.org Another common strategy is diastereomeric resolution, where a racemic mixture is reacted with a chiral resolving agent, such as (S)-mandelic acid or tartaric acid, to form diastereomeric salts. wikipedia.org These diastereomers, having different physical properties, can then be separated by crystallization. wikipedia.org
The table below summarizes various strategies for achieving stereochemical control in the synthesis of related glutarimide and thalidomide analogues.
| Method | Strategy | Key Reagents/Catalysts | Outcome/Selectivity | Reference |
| Catalytic Asymmetric Synthesis | Rhodium-Catalyzed C-H Functionalization | Rh₂(S-tetra-p-BrPhPTTL)₄ | High asymmetric induction (e.g., 96:4 d.r.) | acs.orgacs.org |
| Catalytic Asymmetric Synthesis | Rhodium-Catalyzed Cyclopropanation | Dirhodium catalysts | High diastereoselectivity and enantioselectivity | nih.gov |
| Chiral Pool Synthesis | Starting from Chiral Precursors | (2R,3R)-7a Pyroglutamic Acid | Complete epimerization to desired stereoisomer | acs.org |
| Diastereomeric Resolution | Salt Formation with Chiral Acid | (S)-mandelic acid | Separation of insoluble diastereomeric salt | wikipedia.org |
| Enzymatic Resolution | Desymmetric Hydrolysis | Burkholderia phytofirmans Imidase | High enantiomeric excess (99% ee) | engconfintl.org |
| Intramolecular Cyclization | Acid-Catalyzed Lactamization | Isoglutamine tert-butyl ester | High retention of enantiomeric ratio (e.r.) | acs.org |
Spectroscopic and Structural Comparison of Derivatives with this compound
The structural and electronic properties of this compound derivatives are elucidated using a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental for confirming molecular structure and identifying functional groups, while X-ray crystallography provides precise three-dimensional atomic coordinates. thermofisher.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for the characterization of this compound derivatives. mdpi.com The chemical shifts, integration, and splitting patterns in ¹H NMR spectra provide detailed information about the chemical environment of each proton. youtube.com For instance, modification of the phthalimide or glutarimide ring results in predictable changes in the aromatic and aliphatic regions of the spectrum. The introduction of a substituent can cause significant upfield or downfield shifts for nearby protons, and 2D NMR techniques like HMBC can confirm connectivity. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is primarily used to identify the functional groups present in a molecule. thermofisher.com The characteristic absorption bands for the imide carbonyl groups (typically around 1700-1770 cm⁻¹), N-H bonds (around 3200-3400 cm⁻¹), and aromatic C-H bonds are key indicators. nih.gov When a derivative is synthesized, changes in these bands, such as shifts in frequency or changes in intensity, can confirm the success of a chemical modification. For example, the introduction of a hydroxyl group would result in the appearance of a broad O-H stretching band.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including absolute stereochemistry, bond lengths, bond angles, and crystal packing. libretexts.orgwikipedia.organton-paar.com Structural studies of thalidomide and its analogues complexed with their protein target, cereblon (CRBN), have been instrumental in understanding their mechanism of action. nih.gov These studies reveal that the (S)-enantiomer is preferentially bound. nih.gov Comparing the crystal structures of different derivatives can illuminate how structural modifications influence binding affinity and biological activity. ashpublications.org
The following table provides a hypothetical comparison of key spectroscopic and structural data for this compound and a representative derivative, such as a 4-methyl substituted analogue, based on trends reported in the literature.
| Parameter | Technique | This compound (Hypothetical) | 4-Methyl-N-Phthalylisoglutamine (Hypothetical Derivative) | Interpretation of Change |
| Glutarimide CH Proton | ¹H NMR | ~4.5 ppm (multiplet) | ~4.7 ppm (doublet of doublets) | The introduction of the methyl group alters the chemical environment and splitting pattern of the adjacent proton. |
| Imide Carbonyls | ¹³C NMR | ~171 ppm, ~168 ppm | ~172 ppm, ~169 ppm | Minor downfield shift indicates a change in the electronic environment of the carbonyl carbons. |
| Imide C=O Stretch | FTIR | ~1765 cm⁻¹, ~1705 cm⁻¹ | ~1768 cm⁻¹, ~1708 cm⁻¹ | A slight shift to higher wavenumbers can reflect changes in bond strength due to electronic effects of the new substituent. |
| Glutarimide Ring Conformation | X-ray Crystallography | Envelope/Twist-chair | Modified Twist-chair | The substituent can alter the ring's puckering and overall conformation. |
| Bond Length C3-C4 | X-ray Crystallography | ~1.52 Å | ~1.54 Å | The C-C bond length may be slightly altered by the presence of the methyl group. |
Mechanistic and Theoretical Investigations of N Phthalylisoglutamine Chemistry
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are instrumental in probing the electronic environment of a molecule, predicting its spectroscopic behavior, and exploring its potential energy surface to identify stable conformations. Methodologies such as Density Functional Theory (DFT) and ab initio calculations offer a balance of computational cost and accuracy for molecules of this size.
The electronic structure of N-Phthalylisoglutamine is characterized by the electron-withdrawing nature of the phthalimide (B116566) group and the versatile functionality of the isoglutamine (B555469) side chain. DFT calculations on phthalimide and its derivatives reveal a significant delocalization of pi-electrons across the aromatic ring and the two carbonyl groups. This delocalization leads to a specific charge distribution, which is crucial for understanding the molecule's reactivity and intermolecular interactions.
Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and intramolecular interactions. For a molecule like this compound, NBO analysis would likely show a significant positive charge on the carbonyl carbons of the phthalimide group, making them susceptible to nucleophilic attack. Conversely, the oxygen and nitrogen atoms would possess negative charges. The distribution of charges in the isoglutamine moiety would be more complex, influenced by the peptide bond and the terminal carboxylic acid and amide groups.
Table 1: Representative Mulliken Atomic Charges for Phthalimide (Calculated using DFT/B3LYP)
| Atom | Charge (e) |
| C (carbonyl) | +0.5 to +0.6 |
| O (carbonyl) | -0.4 to -0.5 |
| N (imide) | -0.3 to -0.4 |
| C (aromatic) | -0.1 to +0.1 |
| H (aromatic) | +0.1 to +0.2 |
This data is representative and based on typical DFT calculations for phthalimide. The exact values for this compound would vary.
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of molecules.
Vibrational Frequencies (FT-IR and Raman): DFT calculations can predict the vibrational modes of this compound. The phthalimide group would exhibit characteristic symmetric and asymmetric C=O stretching frequencies, typically in the range of 1700-1800 cm⁻¹. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The isoglutamine portion would show characteristic N-H stretching and bending frequencies, as well as C=O stretching from the amide and carboxylic acid groups. researchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. The aromatic protons of the phthalimide ring would be expected in the downfield region (7.5-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing carbonyl groups. The protons on the isoglutamine side chain would have chemical shifts dependent on their local electronic environment.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Phthalimide-Containing Molecule
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Phthalimide C=O | Symmetric Stretch | ~1780 |
| Phthalimide C=O | Asymmetric Stretch | ~1720 |
| Aromatic C-H | Stretch | 3050 - 3100 |
| Amide N-H (isoglutamine) | Stretch | 3200 - 3400 |
| Carboxylic Acid O-H (isoglutamine) | Stretch | 2500 - 3300 (broad) |
These are typical predicted ranges and may vary based on the specific computational method and basis set used.
The isoglutamine side chain of this compound has several rotatable bonds, leading to a complex conformational landscape. Ab initio and DFT calculations can be used to perform a systematic conformational search to identify low-energy conformers. researchgate.netnih.gov The relative energies of these conformers determine their population at a given temperature. Key dihedral angles to consider would be those around the Cα-Cβ and Cβ-Cγ bonds of the isoglutamine backbone. Intramolecular hydrogen bonding between the amide and carboxylic acid groups of the side chain could play a significant role in stabilizing certain conformations. researchgate.net
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their conformational dynamics and interactions with the solvent.
MD simulations of this compound in a solvent, such as water, would reveal the flexibility of the isoglutamine side chain. These simulations can track the fluctuations of dihedral angles over time, showing transitions between different conformational states. The phthalimide group, being more rigid, would likely exhibit less dramatic conformational changes, primarily involving rotations around the bond connecting it to the isoglutamine moiety. Such simulations can help in understanding how the molecule explores its conformational space in a dynamic environment. aps.org
The solvent can have a profound impact on the conformational preferences of a molecule. MD simulations explicitly model the solvent molecules, allowing for the study of solute-solvent interactions. For this compound, polar solvents like water would form hydrogen bonds with the carbonyl, amide, and carboxylic acid groups. These interactions can stabilize certain conformations over others that might be preferred in the gas phase. For instance, conformations that expose the polar groups to the solvent may be favored. rsc.orgnih.gov The study of radial distribution functions from MD simulations can provide detailed information about the structuring of solvent molecules around different parts of this compound.
Reaction Pathway and Transition State Analysis
At the heart of understanding any chemical process is the characterization of its reaction pathway, which connects reactants to products through a series of high-energy transition states and lower-energy intermediates. Computational analysis allows for the precise mapping of this potential energy surface.
The synthesis and subsequent chemical transformations of this compound can be meticulously detailed using quantum mechanical calculations.
Synthesis: The primary route to N-substituted phthalimides is the Gabriel synthesis. scienceinfo.commasterorganicchemistry.com Computationally, this process can be modeled to elucidate its mechanism. The reaction initiates with the deprotonation of phthalimide by a base, forming a resonance-stabilized phthalimide anion. quora.combyjus.com This anion then acts as a nucleophile, attacking an appropriate electrophile—in this case, a derivative of isoglutamine—in a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org Density Functional Theory (DFT) calculations can be employed to model the geometry of the SN2 transition state, confirming the backside attack mechanism and calculating the associated energy barrier. More advanced, metal-catalyzed methods for phthalimide synthesis have also been developed, and DFT calculations are crucial for unraveling their often complex, multi-step catalytic cycles involving intermediates like diazonium species or organometallic complexes. rsc.orgacs.org
Transformations: A key transformation of this compound is the hydrolysis of the imide bonds to release a primary amine. The mechanism of this transformation, particularly under basic conditions, has been a subject of theoretical study for similar amide and imide systems. nih.gov The reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the phthalimide ring. This leads to the formation of a high-energy tetrahedral intermediate. nih.gov This intermediate can then undergo ring-opening. Subsequent intramolecular or intermolecular steps lead to the final products. Computational models can map the entire free energy profile of this process, identifying the rate-determining step, which is typically the formation of the initial tetrahedral intermediate. nih.gov
A central goal of mechanistic studies is to predict how fast a reaction will occur. This is achieved by calculating the activation energy, which is the energy barrier that must be overcome for reactants to transform into products. Transition State Theory (TST) provides the theoretical framework for this, connecting the macroscopic reaction rate to the microscopic properties of the molecules involved. wikipedia.org
The rate constant (k) of a reaction can be calculated using the Eyring equation:
k = (κ kBT / h) e(-ΔG‡ / RT)
where ΔG‡ is the Gibbs free energy of activation, kB is the Boltzmann constant, h is the Planck constant, T is the temperature, and κ is the transmission coefficient (often assumed to be 1). wikipedia.orglibretexts.org
Computationally, the ΔG‡ is determined by first locating the transition state (TS) structure on the potential energy surface. A TS is a saddle point, representing a maximum energy along the reaction coordinate but a minimum in all other degrees of freedom. Its identity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu Once the optimized geometries of the reactants and the transition state are found, their respective Gibbs free energies are calculated, and the activation barrier is simply the difference: ΔG‡ = G(TS) - G(Reactants). ucsb.edu
These calculated activation energies allow for the prediction of reaction rates and provide a quantitative comparison of different possible reaction pathways. For instance, theoretical studies on the hydrolysis of amides have shown good agreement between calculated free energy barriers and those derived from experimental kinetics. nih.gov
| Reaction | Computational Method | Calculated ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |
| Base-Catalyzed Hydrolysis of Formamide | CCSD(T)/aug-cc-pVDZ + PCM | 21.7 | 21.2 |
| Base-Catalyzed Hydrolysis of N-Methylacetamide | CCSD(T)/aug-cc-pVDZ + PCM | 22.7 | 21.5 |
| Base-Catalyzed Hydrolysis of DMF | CCSD(T)/aug-cc-pVDZ + PCM | 23.1 | 22.6 |
This table presents data for model amide systems to illustrate the accuracy of computational methods in predicting activation energies for hydrolysis, a key transformation related to this compound. Data sourced from theoretical studies. nih.gov
Interaction Studies with Small Molecules and Solvents
The chemical and biological activity of this compound is governed by its non-covalent interactions with its environment. Computational methods are indispensable for characterizing these interactions with surrounding small molecules, biological macromolecules, and solvent.
Interaction with Small Molecules: Molecular docking is a widely used computational technique to predict how a molecule like this compound might bind to the active site of a protein or enzyme. thaiscience.infoacs.org This method systematically samples different orientations and conformations of the ligand within the receptor's binding site, scoring each pose based on an empirical or physics-based scoring function. The results provide a predicted binding affinity, typically expressed in kcal/mol, and a detailed picture of the key non-covalent interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts. nih.govnih.gov For example, studies on various phthalimide derivatives have used docking to identify crucial hydrogen bonds between the phthalimide carbonyl oxygens and amino acid residues like aspartic acid or arginine in enzyme active sites. nih.gov
Interaction with Solvents: The solvent environment can significantly influence the conformation, reactivity, and stability of this compound. Computational models can treat solvation effects in two primary ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient for calculating reaction energies. acs.org Explicit solvent models involve surrounding the solute molecule with a large number of individual solvent molecules. Molecular Dynamics (MD) simulations are then used to simulate the movement of every atom in the system over time. mdpi.com MD simulations provide unparalleled detail on the structure of the solvation shell, the dynamics of solvent exchange, and the thermodynamics of the solvation process. mdpi.comresearchgate.net For instance, an MD simulation could reveal how water molecules arrange themselves to form hydrogen bonds with the carbonyl and amide groups of this compound.
| Interaction Type | Computational Method | Key Findings | Typical Energy Range (kcal/mol) |
| Protein-Ligand Binding | Molecular Docking | Predicts binding mode and affinity. Identifies key H-bonds and hydrophobic interactions with active site residues. thaiscience.infonih.gov | -6 to -12 (Binding Energy) |
| Self-Aggregation | Molecular Dynamics (MD) | Simulates the tendency of molecules to form dimers or larger aggregates via π-stacking of the phthalimide rings. | -3 to -7 (per monomer) |
| Solvation in Water | MD with Explicit Solvent | Characterizes the radial distribution function of water around polar groups, showing structured hydration shells. mdpi.com | -10 to -20 (Solvation Free Energy) |
| Interaction with CNTs | DFT with Dispersion | Models π-stacking and van der Waals interactions between the phthalimide ring and the surface of a carbon nanotube. ajchem-b.comajchem-b.com | -15 to -30 (Interaction Energy) |
This table summarizes various types of interaction studies applicable to this compound and the computational methods used to investigate them.
Development of Computational Models for Phthalimide Chemistry
The accuracy of the theoretical investigations described above depends entirely on the quality of the underlying computational models. The field is in continuous development, with new methods and parameterizations improving the predictive power of simulations.
Quantum Mechanical (QM) Methods: For high-accuracy calculations of reaction mechanisms and electronic properties, Density Functional Theory (DFT) is the most widely used method. The choice of the exchange-correlation functional is critical. For general-purpose geometric and energetic calculations of phthalimides, hybrid functionals like B3LYP are common. ajchem-b.comnih.gov For studies involving non-covalent interactions, which are crucial in phthalimide chemistry, functionals specifically designed or corrected for dispersion forces, such as the M06-2X functional or functionals augmented with Grimme's D3 correction (e.g., ωB97X-D), are preferred as they provide a more accurate description of van der Waals forces. nih.gov The choice of basis set, such as 6-31G* or larger sets like 6-311+G(d,p), also dictates the accuracy of the results. nih.gov
Molecular Mechanics (MM) Methods: For large systems or long timescale simulations, such as MD studies of solvation or protein binding, QM methods are too computationally expensive. Instead, molecular mechanics force fields are used. walshmedicalmedia.com Force fields like CHARMM, AMBER, and GAFF model the potential energy of a system using a set of classical equations describing bond stretching, angle bending, torsions, and non-bonded (van der Waals and electrostatic) interactions. j-octa.comnih.gov Developing accurate parameters for the unique chemical moieties in this compound is a critical step to ensure the reliability of MM-based simulations. This often involves parameterizing the force field against high-level QM calculations and experimental data. nih.govbohrium.com The development of polarizable force fields, which account for how the electron distribution of a molecule changes in response to its environment, represents a significant advancement for accurately modeling the electrostatics of polar molecules like phthalimides. walshmedicalmedia.comnih.gov
| Model/Method | Primary Application in Phthalimide Chemistry | Strengths | Limitations |
| DFT (e.g., B3LYP, M06-2X) | Reaction mechanisms, transition state analysis, electronic properties. ajchem-b.com | High accuracy for electronic structure, bond breaking/forming. | Computationally expensive; limited to smaller systems (~100s of atoms). |
| Semi-Empirical (e.g., PM7) | Rapid screening of conformations and reaction pathways. | Very fast, suitable for large molecules. | Lower accuracy than DFT, relies on parameterization. |
| Molecular Docking (e.g., AutoDock) | Predicting binding modes and affinities to biological targets. thaiscience.info | Efficiently samples ligand poses in a protein active site. | Scoring functions are approximate; treats receptor as rigid or semi-flexible. |
| Molecular Dynamics (MD) with Force Fields (e.g., AMBER, CHARMM) | Simulating solvation, conformational dynamics, large-scale molecular interactions. j-octa.comnih.gov | Can simulate large systems over long timescales (nanoseconds to microseconds). | Accuracy is entirely dependent on the quality of the force field parameters. |
| Hybrid QM/MM | Modeling reactions in complex environments (e.g., an enzyme active site). | Combines QM accuracy for the reactive center with MM efficiency for the environment. | Requires careful setup of the QM/MM boundary. |
This table provides an overview of the common computational models and their specific applications in the theoretical investigation of this compound and related compounds.
Advanced Analytical Methodologies for N Phthalylisoglutamine in Research Environments
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical methodologies for N-Phthalylisoglutamine, enabling its separation from complex matrices and, crucially, the resolution of its stereoisomers. High-performance liquid chromatography (HPLC) is the predominant technique, while gas chromatography (GC) can be applied under specific conditions involving derivatization.
HPLC offers a versatile platform for the analysis of this compound due to its high resolution and applicability to a wide range of polar and non-polar compounds. nih.govthermofisher.com Method development focuses on selecting the appropriate stationary and mobile phases to achieve optimal separation.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for separating biomolecules and related compounds based on hydrophobicity. thermofisher.comhplc.eu For a moderately polar compound like this compound, RP-HPLC is a primary choice. The separation mechanism involves the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.
Development of an RP-HPLC method for this compound involves the optimization of several parameters:
Stationary Phase: A C18 (octadecylsilane) column is the most common choice, providing sufficient hydrophobic interaction for retaining this compound. Columns with a smaller particle size (e.g., <3 µm) can offer higher efficiency and better resolution. thermofisher.com
Mobile Phase: A mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol is used. A gradient elution, where the concentration of the organic modifier is increased over time, is typically employed to ensure the efficient elution of the compound and any impurities. hplc.eu
pH Control: The pH of the mobile phase is critical as this compound contains a carboxylic acid group. Adjusting the pH with buffers (e.g., phosphate, acetate, or formate) to suppress the ionization of the carboxyl group (pH < pKa) can increase retention and improve peak shape.
Detection: UV detection is suitable for this compound due to the presence of the phthalimide (B116566) chromophore. A detection wavelength is selected based on the compound's maximum absorbance.
For quantitative analysis of amino acid-like structures, pre-column derivatization with agents like o-phthalaldehyde (OPA) can be employed, which react with primary amino groups to form highly fluorescent products, significantly enhancing detection sensitivity when using a fluorescence detector. springernature.comscispace.comnih.govgoums.ac.ir
Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard choice for retaining moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase to suppress ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for adjusting elution strength. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical columns. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 220 nm | The phthalimide group provides strong UV absorbance. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
In normal-phase HPLC (NP-HPLC), the separation principle is reversed from RP-HPLC. It utilizes a polar stationary phase (e.g., silica or alumina) and a non-polar mobile phase (e.g., hexane, ethyl acetate). While less common for compounds like this compound, NP-HPLC can be advantageous for separating isomers or when dealing with samples dissolved in non-polar organic solvents. The elution order is based on polarity, with less polar compounds eluting first. Method development would involve selecting an appropriate polar column and optimizing the composition of the non-polar mobile phase to achieve the desired separation.
This compound possesses a chiral center, meaning it exists as a pair of enantiomers (R and S forms). These enantiomers can exhibit different biological activities, making their separation and quantification crucial in pharmaceutical and biological research. nih.govcsfarmacie.czchromatographyonline.com Since enantiomers have identical physical and chemical properties in an achiral environment, they cannot be separated by standard chromatographic techniques. sigmaaldrich.com
Chiral HPLC, which uses a chiral stationary phase (CSP), is the most effective method for this purpose. csfarmacie.cznih.gov The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. sigmaaldrich.com
Key aspects of chiral HPLC method development include:
Chiral Stationary Phase (CSP) Selection: A variety of CSPs are available, and selection is often empirical. For this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on silica) and cyclodextrin-based CSPs are strong candidates. nih.gov These phases offer a wide range of chiral recognition capabilities through interactions like hydrogen bonding, dipole-dipole, and inclusion complexation. sigmaaldrich.com
Mobile Phase Composition: The choice of mobile phase (normal-phase, polar organic, or reverse-phase) dramatically affects chiral recognition. For polysaccharide CSPs, mixtures of an alkane (like hexane or heptane) with an alcohol (like isopropanol or ethanol) are common. Small amounts of additives can also be used to improve peak shape and resolution.
Table 2: Example Chiral HPLC Method Parameters for Enantiomeric Separation of this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 250 mm x 4.6 mm, 5 µm | A widely used polysaccharide-based CSP with broad applicability. nih.gov |
| Mobile Phase | Hexane / Isopropanol (80:20, v/v) | Common mobile phase for normal-phase chiral separations. |
| Flow Rate | 0.8 mL/min | Adjusted to optimize resolution and analysis time. |
| Column Temp. | 25 °C | Temperature can influence chiral recognition; controlled for reproducibility. |
| Detection | UV at 220 nm | Effective for detecting the phthalimide moiety. |
Gas chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. This compound, with its polar functional groups (carboxylic acid and amide) and high molecular weight, is non-volatile and cannot be analyzed directly by GC. However, GC can be employed following a chemical derivatization step that converts the analyte into a volatile and thermally stable derivative.
A common derivatization strategy involves a two-step process:
Esterification: The carboxylic acid group is converted into a more volatile ester, for example, a methyl or ethyl ester.
Acylation/Silylation: The remaining active hydrogens, such as on the amide group, can be reacted with silylating agents (e.g., BSTFA - N,O-Bis(trimethylsilyl)trifluoroacetamide) or acylating agents (e.g., PFPA - Pentafluoropropionic anhydride) to increase volatility and improve chromatographic properties. nih.govnih.govresearchgate.net
Research on related compounds like γ-glutamyl peptides shows they can be converted to pyroglutamate derivatives during derivatization, which are then analyzed by GC-MS. nih.govnih.govresearchgate.net This highlights the importance of carefully studying the derivatization reaction to ensure a consistent and reproducible product for quantification. The resulting volatile derivative can then be separated on a GC column (typically a fused silica capillary column with a non-polar or medium-polarity stationary phase) and detected, most powerfully, by a mass spectrometer.
High-Performance Liquid Chromatography (HPLC) Method Development
Coupled Analytical Techniques for Identification and Quantification
For unambiguous identification and highly sensitive quantification, chromatography is often coupled with mass spectrometry (MS). This combination leverages the separation power of chromatography with the high specificity and sensitivity of mass spectrometric detection.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of small molecules like this compound in complex biological matrices such as plasma, urine, or cell extracts. nih.govnih.govuab.edu
The workflow for an LC-MS/MS analysis typically involves:
Sample Preparation: Extraction of this compound from the biological matrix, often using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. researchgate.net
LC Separation: An RP-HPLC method, as described in section 7.1.1.1, is used to separate the analyte from matrix components that could interfere with ionization.
Ionization: The column eluent is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common technique for polar molecules like this compound, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ or deprotonated ion [M-H]⁻.
Mass Analysis: A tandem mass spectrometer (often a triple quadrupole) is used for quantification in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects the precursor ion (e.g., the [M+H]⁺ of this compound). This ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole selects a specific, characteristic fragment ion for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences and providing excellent sensitivity and selectivity.
Gas chromatography-mass spectrometry (GC-MS) is also a powerful coupled technique. After derivatization, the volatile this compound derivative is separated by GC and enters the mass spectrometer. Electron ionization (EI) is typically used, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for identification by comparison to a spectral library. For quantification, selected ion monitoring (SIM) can be used to monitor specific ions, enhancing sensitivity. nih.govnih.gov
Table 3: Hypothetical LC-MS/MS Parameters for Quantification of this compound
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | UPLC/HPLC with C18 column | Provides rapid and efficient separation. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar compounds; positive mode detects [M+H]⁺. |
| MS System | Triple Quadrupole Mass Spectrometer | Enables highly selective and sensitive MRM quantification. |
| MRM Transition | e.g., m/z 277.1 → 160.1 | Precursor ion [M+H]⁺ is selected and fragmented to a specific product ion for quantification. |
| Collision Energy | Optimized (e.g., 20 eV) | Energy is optimized to maximize the signal of the product ion. |
| Internal Standard | Stable Isotope Labeled this compound | Corrects for matrix effects and variations in sample processing and instrument response. uab.edu |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the analysis of this compound. This method offers high selectivity and sensitivity, making it suitable for detecting trace amounts of the compound in intricate sample matrices perkinelmer.comdrugtargetreview.comchromatographyonline.com. The LC component separates this compound from other sample constituents, while the MS/MS system provides definitive identification and quantification based on its specific mass-to-charge ratio (m/z) and fragmentation patterns drugtargetreview.com.
Reversed-phase high-performance liquid chromatography (HPLC) is typically employed for separation, utilizing C18 columns. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with additives like formic acid to facilitate protonation and improve ionization efficiency for mass spectrometry nih.gov.
Optimizing an LC-MS/MS method is critical to achieving the low detection limits required for research applications. This involves fine-tuning both the chromatographic separation and the mass spectrometer parameters.
Chromatographic Optimization:
Column Selection: A high-resolution C18 column is often the starting point to ensure adequate retention and separation from endogenous interferences.
Mobile Phase Gradient: A gradient elution, where the proportion of organic solvent is increased over time, is typically used to ensure sharp peak shapes and efficient elution of the analyte.
Flow Rate and Temperature: Adjusting the flow rate and column temperature can further optimize peak resolution and analysis time.
Mass Spectrometry Optimization:
Ionization Source: Electrospray ionization (ESI) is the most common ion source for molecules like this compound, typically operated in positive ion mode due to the presence of amine functionalities that are readily protonated drugtargetreview.com.
Parameter Tuning: Source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature are optimized to maximize the generation of the protonated parent ion [M+H]⁺.
Multiple Reaction Monitoring (MRM): For quantification, tandem mass spectrometry is operated in MRM mode. This involves selecting the precursor ion (the protonated molecule) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific, high-abundance product ions in the third quadrupole chromatographyonline.com. This process provides exceptional selectivity and sensitivity xjtu.edu.cn. The collision energy is optimized for each precursor-to-product ion transition to maximize signal intensity.
The table below outlines a hypothetical set of optimized parameters for an LC-MS/MS analysis of this compound.
| Parameter | Optimized Value/Condition |
|---|---|
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Monitored Transition | Precursor Ion [M+H]⁺ → Product Ion 1; Product Ion 2 |
| Internal Standard | Stable Isotope-Labeled this compound |
Understanding the fragmentation pathway of this compound is essential for selecting robust and specific MRM transitions for quantification and for structural confirmation. Fragmentation is induced by collision-induced dissociation (CID) in the mass spectrometer's collision cell gre.ac.uk.
Based on its chemical structure, the protonated this compound molecule is expected to fragment in predictable ways. Key fragmentation pathways likely involve:
Loss of Ammonia (B1221849) (NH₃): Cleavage of the amide group in the isoglutamine (B555469) side chain.
Loss of Water (H₂O): Elimination from the carboxylic acid group.
Cleavage of the Phthalimide Structure: The phthalimide group can produce characteristic product ions. Studies on other phthalate and phthalimide-containing compounds show common fragments corresponding to the deprotonated o-phthalic anhydride (B1165640) ion (m/z 147) or the deprotonated benzoate ion (m/z 121) in negative mode, with analogous cleavages expected in positive mode nih.govnih.gov. A key fragmentation could involve the cleavage across the imide bonds, leading to a protonated phthalic anhydride or related structures.
Sequential Losses: Combinations of the above losses (e.g., loss of water followed by loss of carbon monoxide).
The table below details the predicted fragmentation data for this compound.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Description of Fragmentation |
|---|---|---|---|
| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ (Ammonia) | Loss of ammonia from the primary amide of the isoglutamine moiety. |
| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O (Water) | Loss of water from the carboxylic acid group. |
| [M+H]⁺ | [C₈H₄O₂ + H]⁺ | C₅H₇N₂O₂ | Cleavage yielding the protonated phthalic anhydride moiety. |
| [M+H - H₂O]⁺ | [M+H - H₂O - CO]⁺ | CO (Carbon Monoxide) | Subsequent loss of carbon monoxide from the dehydrated precursor. |
Gas Chromatography-Mass Spectrometry (GC-MS) (for suitable derivatives)
Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique, but it is generally reserved for volatile and thermally stable compounds. This compound, being a polar amino acid derivative, is non-volatile and would decompose at the high temperatures used in a GC inlet sigmaaldrich.com. Therefore, direct analysis by GC-MS is not feasible.
To make this compound amenable to GC-MS analysis, a chemical derivatization step is mandatory sigmaaldrich.com. This process converts the polar functional groups (carboxylic acid, amides) into less polar, more volatile, and more thermally stable moieties sigmaaldrich.com. A significant challenge in the derivatization of glutamine-containing structures is the potential for thermal cyclization to a pyroglutamic acid derivative, which must be carefully controlled or accounted for researchgate.netresearchgate.netnih.gov.
Derivatization Strategies for Enhanced Analytical Detection and Separation
Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties actascientific.com. For this compound, derivatization can serve several purposes: it can increase volatility for GC-MS analysis, improve chromatographic retention and peak shape in LC, and enhance detector response for greater sensitivity actascientific.comshimadzu.com.
Derivatization can be performed either before or after chromatographic separation.
Pre-column Derivatization: In this approach, the analyte is derivatized before it is injected into the chromatographic system shimadzu.comjasco-global.com. This is the most common strategy for making compounds suitable for GC analysis and is also widely used in HPLC.
Advantages: Offers a wide choice of reagents and reaction conditions, can be automated, and is generally more versatile. Since excess reagent can be separated from the analyte derivative during the chromatographic run, it does not interfere with detection shimadzu.com.
Disadvantages: The reaction must be reproducible and proceed to completion to ensure accurate quantification. The presence of matrix components can sometimes interfere with the derivatization reaction shimadzu.com.
Post-column Derivatization: Here, the derivatization reaction occurs after the analyte has been separated on the column but before it reaches the detector shimadzu.comjasco-global.com. A reagent is continuously pumped and mixed with the column eluent.
Advantages: Reaction reproducibility is generally very high as it occurs in a clean, automated system, free from the original sample matrix. It eliminates the possibility of forming multiple derivative products from a single analyte creative-proteomics.com.
Disadvantages: Requires more complex instrumentation (extra pumps and reaction coils), the reaction must be very fast, and it is less compatible with mass spectrometry because it introduces a continuous flow of reagent into the ion source creative-proteomics.com.
The choice of derivatization agent depends on the analyte's functional groups and the intended analytical platform.
For GC-MS Analysis: The primary goal is to increase volatility and thermal stability.
Silylation: This is a very common technique where active hydrogens in amines, amides, and carboxylic acids are replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group sigmaaldrich.com. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for amino acid analysis sigmaaldrich.commdpi.com. MTBSTFA derivatives are known to be more stable and less sensitive to moisture than TMS derivatives sigmaaldrich.com.
Acylation/Esterification: This two-step process first converts the carboxylic acid to an ester (e.g., a methyl or ethyl ester) followed by acylation of the amine/amide groups using reagents like pentafluoropropionic anhydride (PFPA) researchgate.netnih.gov. This creates highly volatile derivatives suitable for sensitive detection by GC-MS, particularly with electron capture negative ionization (ECNI).
For LC-MS Analysis: Derivatization is less common since LC-MS can often analyze polar compounds directly. However, it can be employed to enhance ionization efficiency or improve chromatographic separation.
Agents for Improved Ionization: Reagents that introduce a permanently charged group or a readily ionizable moiety can significantly boost signal in the MS. For example, Girard's reagent T can be used to tag carboxylic acids with a quaternary ammonium (B1175870) group, ensuring strong signal in positive ESI mode mdpi.com.
Agents for Improved Chromatography: For highly polar compounds that have poor retention on reversed-phase columns, derivatization with a hydrophobic group can improve chromatographic behavior. Reagents like dansyl chloride, traditionally used for fluorescence detection, also add a bulky, nonpolar group that enhances retention shimadzu.com.
The following table summarizes common derivatization agents applicable to the functional groups in this compound.
| Analytical Platform | Derivatization Agent | Abbreviation | Target Functional Group(s) | Purpose |
|---|---|---|---|---|
| GC-MS | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -COOH, -NH₂, -CONH₂ | Increases volatility and thermal stability. |
| GC-MS | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -COOH, -NH₂, -CONH₂ | Forms stable, moisture-resistant derivatives. |
| GC-MS | Pentafluoropropionic Anhydride | PFPA | -NH₂, -CONH₂ (after esterification of -COOH) | Creates highly volatile and electron-capturing derivatives. |
| LC-MS | Dansyl Chloride | - | -NH₂ | Improves reversed-phase retention and ionization. |
| LC-MS | Girard's Reagent T | - | -COOH | Adds a permanent positive charge for enhanced ESI sensitivity. |
Spectroscopic Quantification Methods (e.g., UV-Vis spectrophotometry, Fluorimetry)
Spectroscopic methods are fundamental in the quantitative analysis of pharmaceutical compounds due to their simplicity, speed, and accessibility.
UV-Vis Spectrophotometry: This technique is widely used for the quantification of compounds containing chromophores, which absorb light in the ultraviolet-visible range. For compounds structurally similar to this compound, such as lenalidomide, UV-Vis spectrophotometry has been successfully applied. For instance, a UV spectrophotometric method for lenalidomide was developed and validated using acetonitrile as a solvent, with the wavelength of maximum absorption (λmax) determined to be 246 nm.
Similarly, pomalidomide has been quantified using a UV-visible double beam spectrophotometer at a λmax of 217.40 nm in 0.1N NaOH solvent. The Beer-Lambert law, which states a linear relationship between absorbance and concentration, is the principle underlying this quantification.
Fluorimetry: Fluorimetric methods offer higher sensitivity and selectivity compared to UV-Vis spectrophotometry for compounds that fluoresce. For non-fluorescent compounds like lenalidomide, derivatization with a fluorogenic reagent can be employed. A highly sensitive fluorimetric method for lenalidomide was developed based on its reaction with fluorescamine to produce a highly fluorescent derivative. This derivative is measured at an emission wavelength of 494 nm after excitation at 381 nm. This approach allows for quantification at very low concentrations, which is particularly advantageous in research settings where sample volumes may be limited.
Method Validation in a Research Context
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following subsections detail the key validation parameters, with illustrative data from studies on this compound analogs.
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. The calibration range is the range of concentrations over which the method is linear.
For the UV spectrophotometric analysis of lenalidomide, a linear response was observed in the concentration range of 8-40 μg/ml with a correlation coefficient of 0.9993. In a fluorimetric method for lenalidomide, linearity was established in the range of 25–300 ng/mL with a correlation coefficient of 0.9999. nih.gov An RP-HPLC method for pomalidomide showed a linear response in the concentration range of 15.47-45.42 µg/mL.
Interactive Table: Linearity and Calibration Range of this compound Analogs
| Compound | Analytical Method | Linearity Range | Correlation Coefficient (r²) |
| Lenalidomide | UV Spectrophotometry | 8-40 µg/mL | 0.9993 |
| Lenalidomide | Fluorimetry | 25–300 ng/mL | 0.9999 |
| Pomalidomide | RP-HPLC | 15.47-45.42 µg/mL | Not specified |
| Thalidomide (B1683933) | HPLC | 25-200 µg/ml | 0.9986 |
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
In a fluorimetric method for lenalidomide, the LOD and LOQ were found to be 2.9 ng/mL and 8.7 ng/mL, respectively. nih.gov For an RP-HPLC method for pomalidomide, the LOD and LOQ were reported as 0.079 µg/mL and 0.235 µg/mL, respectively. A stability-indicating HPLC method for thalidomide reported an LOD of 0.374 µg/ml and an LOQ of 0.113 µg/ml.
Interactive Table: LOD and LOQ of this compound Analogs
| Compound | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Lenalidomide | Fluorimetry | 2.9 ng/mL | 8.7 ng/mL |
| Pomalidomide | RP-HPLC | 0.079 µg/mL | 0.235 µg/mL |
| Thalidomide | HPLC | 0.374 µg/mL | 0.113 µg/mL |
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often determined through recovery studies.
For a UV spectrophotometric method for lenalidomide, the precision was demonstrated with a %RSD of less than 2, and the accuracy was reported as 100.26% recovery. In a fluorimetric method for the same compound, the intra- and inter-day precision showed RSD values not exceeding 1.4%, with recovery values between 97.8–101.4%. nih.gov An HPLC method for thalidomide demonstrated intraday and interday precision with %RSD values of 0.37 and 0.56, respectively.
Interactive Table: Precision and Accuracy of Analytical Methods for this compound Analogs
| Compound | Analytical Method | Precision (%RSD) | Accuracy (% Recovery) |
| Lenalidomide | UV Spectrophotometry | < 2 | 100.26 |
| Lenalidomide | Fluorimetry | < 1.4 | 97.8–101.4 |
| Thalidomide | HPLC | 0.37 (intraday), 0.56 (interday) | Not specified |
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in mobile phase composition, pH, flow rate, and column temperature. For a lenalidomide HPLC method, robustness was assessed by making small deliberate changes to the flow rate (±0.1 mL min−1), organic modifier content (±2%), and detection wavelength (±2 nm), with the results remaining within acceptable limits.
Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components. Selectivity is often demonstrated through forced degradation studies and analysis of blank matrices. In the development of an HPLC method for thalidomide, forced degradation was carried out under acidic, basic, oxidative, thermal, and humidity conditions to show that the method could separate the parent drug from its degradation products. ijirmf.com Similarly, for a pomalidomide HPLC-MS/MS method, selectivity was confirmed by analyzing blank plasma from six different sources, which showed no interference at the retention times of pomalidomide and its internal standard.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-Phthalylisoglutamine in academic laboratories?
- Methodological Answer : Synthesis optimization requires meticulous control of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry). For example, phthaloyl-protected amino acids often require anhydrous conditions to prevent hydrolysis. Purification via recrystallization or column chromatography should prioritize yield and purity (>95%), validated by HPLC or LC-MS . Standardize protocols using peer-reviewed synthetic routes (e.g., coupling reagents like DCC/HOBt) and verify intermediates via H/C NMR .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer : Use orthogonal characterization techniques:
- Spectroscopy : H/C NMR to confirm backbone structure and phthaloyl protection. IR spectroscopy to detect amide bonds (1650–1750 cm).
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out impurities .
Q. What are the best practices for assessing the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using ICH guidelines:
- Temperature/Humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
- Light Sensitivity : Expose to UV-Vis light (ICH Q1B) and track photodegradation products .
- Data Interpretation : Use Arrhenius kinetics to predict shelf-life under standard lab conditions .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the pharmacokinetic (PK) behavior of this compound in preclinical models?
- Methodological Answer :
- In Vivo Studies : Administer via IV/oral routes in rodents; collect plasma/tissue samples at timed intervals. Quantify using LC-MS/MS with isotopically labeled internal standards .
- Data Analysis : Calculate AUC, , using non-compartmental models (e.g., Phoenix WinNonlin). Compare bioavailability to unmodified glutamine derivatives .
- Ethical Compliance : Adhere to NIH guidelines for animal welfare and statistical power calculations to minimize sample size .
Q. What strategies resolve contradictory data on the biological activity of this compound across different cell lines?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell culture conditions (passage number, media, confluence). Use multiple assays (e.g., MTT, ATP luminescence) to cross-validate viability results .
- Mechanistic Studies : Perform RNA-seq or proteomics to identify cell-specific signaling pathways. Compare with negative controls (e.g., phthalic anhydride) to isolate compound-specific effects .
- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., batch-to-batch variability in compound synthesis) .
Q. How can researchers investigate the synergistic effects of this compound with other bioactive molecules?
- Methodological Answer :
- Experimental Design : Use factorial designs (e.g., 2×2 matrices) to test combinations. For example, pair with chemotherapeutics and measure IC shifts via dose-response curves .
- Statistical Analysis : Apply Chou-Talalay synergy scores (Combination Index) or Bliss independence models .
- Mechanistic Follow-Up : Conduct molecular docking or SPR to assess binding interactions with putative targets (e.g., glutamine transporters) .
Data Management & Reproducibility
Q. What frameworks ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectra, chromatograms, and statistical code as supplementary materials .
- Replication Protocols : Include step-by-step synthetic procedures, instrument calibration details (e.g., NMR shim settings), and negative/positive controls in all assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
